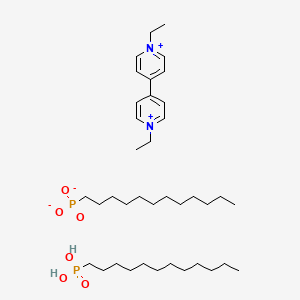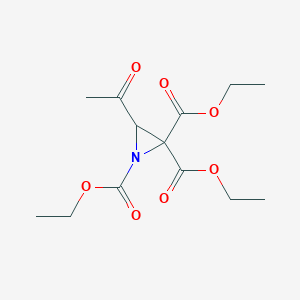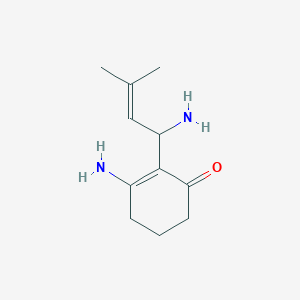![molecular formula C18H17N3O2 B12610898 8-Methoxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide CAS No. 648897-08-9](/img/structure/B12610898.png)
8-Methoxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methoxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Amidation: The final step involves the coupling of the 2-carboxylic acid derivative of quinoline with 2-(pyridin-2-yl)ethylamine to form the desired carboxamide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products Formed:
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 8-Methoxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to DNA, enzymes, and receptors, modulating their activity.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction pathways, leading to its observed biological effects.
類似化合物との比較
Quinoline-2-carboxamide: Lacks the methoxy and pyridin-2-yl groups, resulting in different biological activities.
8-Hydroxyquinoline: Contains a hydroxyl group instead of a methoxy group, leading to distinct chemical reactivity and applications.
2-(Pyridin-2-yl)ethylamine: A simpler structure without the quinoline core, used in different contexts.
Uniqueness: 8-Methoxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide is unique due to its combination of the quinoline core, methoxy group, and pyridin-2-yl ethylamine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds.
特性
CAS番号 |
648897-08-9 |
|---|---|
分子式 |
C18H17N3O2 |
分子量 |
307.3 g/mol |
IUPAC名 |
8-methoxy-N-(2-pyridin-2-ylethyl)quinoline-2-carboxamide |
InChI |
InChI=1S/C18H17N3O2/c1-23-16-7-4-5-13-8-9-15(21-17(13)16)18(22)20-12-10-14-6-2-3-11-19-14/h2-9,11H,10,12H2,1H3,(H,20,22) |
InChIキー |
LIGUDTYYLSSZRI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1N=C(C=C2)C(=O)NCCC3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B12610819.png)


![3-[(3,3-Dimethylbut-1-en-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B12610839.png)

![Benzamide, 2-[(1,3-benzodioxol-5-ylmethyl)methylamino]-](/img/structure/B12610859.png)





methyl thiocyanate](/img/structure/B12610886.png)
![Fluoro[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid](/img/structure/B12610887.png)
